2,3,8,8A-Tetrahydroindolizin-7(1H)-one is a complex compound belonging to the indolizinone class of heterocyclic compounds. This compound exhibits significant biological activity, particularly in cancer research, where it has been studied for its cytotoxic effects against various cancer cell lines. The molecular structure consists of a bicyclic framework that incorporates nitrogen and carbon atoms, contributing to its unique chemical properties.
The compound can be synthesized from various precursors and has been the subject of numerous studies aimed at understanding its synthesis, properties, and potential applications in medicinal chemistry. Notably, research has highlighted its relevance in the development of Rab7 GTPase inhibitors, which are important in treating diseases associated with this protein .
2,3,8,8A-Tetrahydroindolizin-7(1H)-one falls under the category of heterocyclic compounds, specifically those that contain nitrogen in their ring structure. It is classified as a bicyclic compound due to its two interconnected rings and is recognized for its potential pharmacological properties.
The synthesis of 2,3,8,8A-Tetrahydroindolizin-7(1H)-one typically involves several key steps:
In one study, a specific synthetic route was developed using β-keto esters and diiodozinc reagents to construct the pyrrolidine intermediate. Subsequent steps included decarboxylation and further functional group transformations to yield the target compound .
The molecular formula for 2,3,8,8A-Tetrahydroindolizin-7(1H)-one is C12H13N. The compound features a tetrahydroindolizinone core structure characterized by:
The compound's molecular weight is approximately 185.24 g/mol. Its structural representation includes stereogenic centers that can influence its biological activity .
2,3,8,8A-Tetrahydroindolizin-7(1H)-one participates in various chemical reactions:
Research has shown that modifications to the aromatic rings attached to the indolizinone core can significantly affect cytotoxicity against cancer cell lines. For instance, substituents on these rings have been systematically varied to optimize biological activity .
The mechanism of action for 2,3,8,8A-Tetrahydroindolizin-7(1H)-one primarily involves its interaction with cellular pathways related to cancer proliferation:
In vitro assays have demonstrated varying degrees of cytotoxicity across different cancer cell lines, with some derivatives showing IC50 values as low as 0.2 μM .
2,3,8,8A-Tetrahydroindolizin-7(1H)-one has several notable applications in scientific research:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5